molecular formula C6H9N3OS B2425205 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol CAS No. 1339605-18-3

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B2425205
CAS No.: 1339605-18-3
M. Wt: 171.22
InChI Key: UMGACGCOIWQXDB-UHFFFAOYSA-N
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Description

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, also known as TPO, is a heterocyclic compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a promising candidate for various applications in the field of medicinal chemistry and drug discovery. In

Scientific Research Applications

Conformational and Physicochemical Properties

The study of 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (MTPN), a closely related species, revealed significant insights into its conformational behavior, largely influenced by an intramolecular OH⋯N hydrogen bond. The most stable conformation of MTPN, determined through careful analysis, showcases the importance of this hydrogen bond in dictating the molecule's conformational properties. This finding is crucial for understanding the structural dynamics and potential reactivity of compounds within this chemical family, including 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol (Laurella & Erben, 2016).

Electrochromic Polymer Development

Thiadiazolo[3,4-c]pyridine, a compound structurally related to this compound, has been utilized as an electron acceptor in the development of novel green electrochromic polymers with low bandgap and fast-switching times. This research paves the way for the design of efficient electrochromic materials, highlighting the potential of thiadiazole derivatives in advanced material science applications (Ming et al., 2015).

Antitumor Activity

The synthesis of nortopsentin analogues, which include 1H-pyrrolo[2,3-b]pyridine derivatives akin to this compound, has shown promising antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These compounds, acting as cyclin-dependent kinase 1 inhibitors, effectively reduce cell proliferation and induce apoptosis, suggesting potential therapeutic applications in treating this aggressive cancer type (Carbone et al., 2013).

Antimicrobial and Antibacterial Activity

Compounds containing the thiadiazole moiety, such as this compound, have demonstrated significant antimicrobial and antibacterial activities. This includes potent action against challenging bacterial strains and potential applications in developing new antibacterial agents. The structural features of thiadiazole derivatives play a crucial role in their bioactivity, offering a promising avenue for pharmaceutical development (Shin et al., 2001).

Molecular Docking and Cytotoxicity Studies

Thiadiazole derivatives, including those related to this compound, have been explored for their anticancer potential through molecular docking studies and cytotoxicity evaluations. These studies have revealed significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiadiazole compounds in oncology (Abouzied et al., 2022).

Properties

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c10-5-1-2-9(3-5)6-8-7-4-11-6/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGACGCOIWQXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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